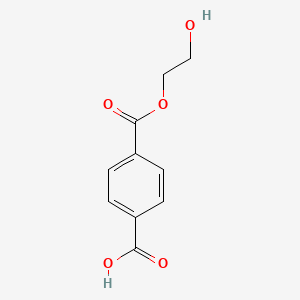

4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Description

Contextual Significance in Organic Synthesis and Materials Science

In the realm of organic synthesis, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid is principally recognized as a key precursor in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a polymer with immense industrial significance. wikipedia.org It is formed as the primary intermediate during the esterification reaction between its parent molecules, terephthalic acid and ethylene (B1197577) glycol. wikipedia.org The reaction is a foundational step in polymer manufacturing, demonstrating a classic condensation mechanism where water is eliminated. wikipedia.org

HOC₂H₄OH + HO₂CC₆H₄CO₂H → HOC₂H₄O₂CC₆H₄CO₂H + H₂O wikipedia.org

Once formed, this intermediate undergoes further polycondensation reactions to build the long polymer chains of PET. wikipedia.org Its role is therefore central to the synthesis of materials used globally in packaging, textiles, and films. sigmaaldrich.com

Beyond its established role in PET synthesis, research has explored the modification of this compound to create novel materials. A notable example is its use as a synthetic building block for new polymers through glycosylation. google.com A patent describes a compound where mono(2-hydroxyethyl) terephthalic acid is chemically bound to a saccharide, creating a glycosylated version. google.com This modified molecule is proposed as a building block for producing new fine chemicals and biopolymers, highlighting a pathway to novel materials derived from PET degradation products. google.com Further research has also noted its utility as a pharmaceutical intermediate in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, though this application is less prominent in the literature compared to its role in polymer science. mdpi.com

Interdisciplinary Relevance in Polymer Chemistry and Environmental Studies

The significance of this compound extends from the creation of polymers to their end-of-life considerations, placing it at a crucial intersection of polymer chemistry and environmental science. Its identity as mono(2-hydroxyethyl) terephthalate (MHET) is central to the biodegradation pathways of PET.

In the field of environmental studies, the accumulation of PET waste has spurred research into biological degradation methods. A landmark discovery was the isolation of the bacterium Ideonella sakaiensis, which can utilize PET as its primary carbon and energy source. wikipedia.orgnih.gov This bacterium employs a two-enzyme system to break down PET. The first enzyme, PETase, hydrolyzes the ester bonds in the PET polymer to yield primarily this compound (MHET). nih.govresearchgate.net

H[O₂CC₆H₄CO₂C₂H₄]nOH + (n−1) H₂O → n HO₂CC₆H₄CO₂CC₂H₄OH wikipedia.org

This intermediate is then acted upon by the second enzyme, MHETase, which hydrolyzes it into the original, environmentally benign monomers: terephthalic acid and ethylene glycol. nih.govnih.govresearchgate.net This enzymatic cascade represents a potential pathway for the biological recycling of PET waste. researchgate.net Research has shown that MHET can act as an inhibitor to the initial PETase enzyme, making the combined action of both PETase and MHETase crucial for efficient degradation. researchgate.net Studies on the kinetics of these enzymes are ongoing to optimize conditions for industrial-scale plastic recycling. nih.govnih.gov For instance, the optimal temperature for I. sakaiensis growth and enzymatic activity is between 30 to 37°C, with a pH of 7 to 7.5. nih.gov

The table below details the key enzymes involved in the PET degradation process revolving around this compound.

| Enzyme | Source Organism | Function | Optimal Temperature |

| PETase | Ideonella sakaiensis | Hydrolyzes PET into MHET | ~30-40°C |

| MHETase | Ideonella sakaiensis | Hydrolyzes MHET into terephthalic acid and ethylene glycol | ~30°C |

| Cutinases (e.g., LCC) | Leaf-branch compost | Can hydrolyze PET, often with higher thermostability | >70°C |

| Data sourced from various enzymatic degradation studies. mdpi.comnih.govacs.orgacs.org |

This interdisciplinary relevance underscores the compound's dual role as both a building block for materials that define modern life and a key intermediate in developing sustainable solutions to plastic pollution.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBHDSLDGBIFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622186 | |

| Record name | 2-Hydroxyethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-99-1, 71949-29-6 | |

| Record name | 1-(2-Hydroxyethyl) 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, cyclic C7-11 dicarboxylates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071949296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, cyclic C7-11 dicarboxylates | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DN7KSY2WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization of 4 2 Hydroxyethoxy Carbonyl Benzoic Acid

Direct Synthesis Approaches

The most common and direct route to 4-((2-Hydroxyethoxy)carbonyl)benzoic acid involves the reaction of terephthalic acid and ethylene (B1197577) glycol. This process is a cornerstone of polyester (B1180765) chemistry and has been the subject of extensive research to improve efficiency and yield.

Esterification and Condensation Reactions from Terephthalic Acid and Ethylene Glycol

The fundamental synthesis of this compound is achieved through the formal condensation of one of the carboxylic acid groups of terephthalic acid with one of the hydroxyl groups of ethylene glycol. nih.gov This reaction is a classic example of Fischer-Speier esterification. The reaction is typically carried out at elevated temperatures, often in the range of 200-290°C, and under pressure to maintain the reactants in the liquid phase and drive the reaction towards the formation of the monoester. google.comgoogle.com

The reaction mechanism involves the protonation of the carboxylic acid group of terephthalic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product, this compound, also known as mono(2-hydroxyethyl) terephthalate (B1205515) (MHET). researchgate.net The reaction can proceed further to form bis(2-hydroxyethyl) terephthalate (BHET), the diester of terephthalic acid and ethylene glycol. Controlling the reaction conditions is therefore crucial to favor the formation of the desired monoester.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the monoester while minimizing the formation of byproducts such as the diester and oligoesters. Key parameters that are manipulated include temperature, pressure, catalyst selection, and the molar ratio of the reactants.

Research has shown that maintaining a cool slurry of terephthalic acid in ethylene glycol (below 100°C) before introducing it into a high-temperature reaction zone can prevent the agglomeration of terephthalic acid, which can otherwise lead to blockages in industrial feed lines. google.com The deliberate addition of a critical amount of water to the reaction mixture has been found to be surprisingly effective in producing glycol terephthalate esters that are essentially free of glycol ether impurities. google.com

Various catalysts have been investigated to enhance the rate of esterification. While the reaction can proceed without a catalyst, particularly at higher temperatures, the use of catalysts allows for lower reaction temperatures and shorter reaction times. The kinetics of the esterification are influenced by the presence of functional groups. For instance, the ester carbonyl group in the forming molecule can participate in intramolecular hydrogen bonding, which has been shown to increase the electron density of the hydroxyl group's oxygen, thereby accelerating the esterification rate. kist.re.kr

| Parameter | Optimized Condition | Rationale |

| Temperature | 200-280°C google.com | To ensure a sufficient reaction rate while minimizing side reactions. |

| Pressure | Sufficient to maintain liquid phase google.com | To keep reactants in the liquid state for efficient mixing and reaction. |

| Reactant Ratio | Molar ratio of ethylene glycol to terephthalic acid of 5/1 to 20/1 google.com | An excess of ethylene glycol favors the formation of the monoester. |

| Catalyst | Can be self-catalyzed at high temperatures; various metal salts can be used. | To increase the reaction rate and allow for milder conditions. |

| Water Content | Molar ratio of water to ethylene glycol of 0.2/1 to 0.6/1 at the start google.com | To suppress the formation of undesirable ether byproducts. |

Functional Group Interconversions and Targeted Derivatization

The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it a versatile platform for further chemical modifications. These modifications are aimed at producing a range of derivatives with tailored properties for specific applications.

Synthesis of Analogous Benzoic Acid Esters and Carboxylates

The carboxylic acid group of this compound can be readily converted into other esters or carboxylate salts. For example, it can be further esterified with various alcohols to produce a range of diesters. These reactions typically proceed under standard esterification conditions, often catalyzed by an acid.

The synthesis of novel copolyesters can be achieved by the melt polycondensation of bis(2-hydroxyethyl) terephthalate (which can be formed in situ from this compound) with other dicarboxylic acids or their derivatives. For instance, copolyesters with enhanced thermal properties have been prepared using 4′-acetoxybiphenyl-4-carboxylic acid as a co-monomer. nih.gov

Chemical Modifications for Enhanced Reactivity or Specific Properties

The hydroxyl group of this compound provides a handle for a variety of chemical modifications to enhance its reactivity or to introduce specific functionalities. For example, the hydroxyl group can be reacted to form ethers or other esters, leading to new monomers for polymer synthesis.

This compound and its derivatives are crucial in the synthesis of functional polymers. For instance, it serves as a monomer in the production of polyethylene (B3416737) terephthalate (PET), where it reacts with itself and with BHET in a polycondensation reaction. researchgate.net The ability to introduce different functional groups onto the this compound backbone allows for the tuning of the resulting polymer's properties, such as solubility, thermal stability, and mechanical strength.

Scalable Synthesis and Industrial Production Considerations

The industrial production of this compound is closely tied to the manufacturing of terephthalic acid and polyethylene terephthalate (PET). The primary method for large-scale production is the direct esterification of terephthalic acid with ethylene glycol in a continuous process. google.com

Key challenges in the industrial production include managing the exothermic nature of the reaction, preventing the sublimation and agglomeration of terephthalic acid, and efficiently separating the desired monoester from the reaction mixture which also contains unreacted starting materials, the diester (BHET), and oligomers.

Chemical Reactivity and Mechanistic Investigations of 4 2 Hydroxyethoxy Carbonyl Benzoic Acid

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid is a critical parameter influencing its environmental fate and utility in aqueous systems. The molecule possesses an ester linkage, which is susceptible to cleavage by water, yielding its constituent precursors: terephthalic acid and ethylene (B1197577) glycol. This process can be influenced by various factors, including temperature, pH, and the presence of catalysts.

Kinetics and Thermodynamics of Ester Hydrolysis

Direct kinetic and thermodynamic data for the hydrolysis of this compound are not extensively reported in the literature. However, the principles governing this reaction can be inferred from studies on analogous compounds, such as other terephthalic acid monoesters and polyethylene (B3416737) terephthalate (B1205515) (PET), which shares the same fundamental ester bond.

The hydrolysis of an ester is a reversible reaction, as depicted in the following equilibrium:

This compound + H₂O ⇌ Terephthalic acid + Ethylene glycol

The forward reaction is the hydrolysis, and the reverse is the esterification. The position of the equilibrium is dictated by the concentrations of reactants and products. An excess of water will drive the reaction towards hydrolysis. chemguide.co.uk

Studies on the hydrothermal degradation of PET provide insights into the kinetics of this type of ester cleavage. For instance, the degradation of PET in subcritical water follows first-order kinetics, with the primary products being terephthalic acid and ethylene glycol. mdpi.com The rate of this degradation is temperature-dependent, with higher temperatures accelerating the hydrolysis process. mdpi.com For example, in one study, the maximum yield of terephthalic acid from PET degradation was achieved at 300 °C with a reaction time of 30 minutes. mdpi.com

pH-Dependent and Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound is significantly influenced by pH, a characteristic feature of ester hydrolysis. numberanalytics.com The reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis:

Under acidic conditions (low pH), the reaction is catalyzed by hydronium ions (H₃O⁺). libretexts.orgchemguide.co.uk The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group.

Elimination: The protonated ethoxy group leaves as a neutral ethylene glycol molecule, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl oxygen of the carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst. libretexts.org

This reaction is reversible, and to drive it to completion, a large excess of water is typically used. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification):

In alkaline or basic conditions (high pH), the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. numberanalytics.commasterorganicchemistry.com This process, also known as saponification, is generally irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. chemguide.co.ukdocbrown.info The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, and the alkoxide (in this case, the 2-hydroxyethoxide) is eliminated as the leaving group.

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide or another hydroxide ion to form a carboxylate salt and ethylene glycol. masterorganicchemistry.com

This reaction is considered to go to completion because the final deprotonation step is thermodynamically very favorable. docbrown.info The rate of base-catalyzed hydrolysis is influenced by the concentration of both the ester and the hydroxide ion. chemrxiv.org

Enzymatic hydrolysis of similar ester bonds is also a significant area of research, particularly in the context of plastic degradation. Enzymes such as cutinases, lipases, and specific PET hydrolases can catalyze the cleavage of the ester bond in PET, producing mono(2-hydroxyethyl) terephthalate (MHET), which is structurally very similar to the target molecule, and subsequently terephthalic acid and ethylene glycol. nih.govmdpi.comnih.gov The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate). mdpi.com

Transesterification Reactions and Equilibria

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For this compound, this would involve the reaction with an alcohol (R-OH) to form a new ester and ethylene glycol:

This compound + R-OH ⇌ 4-((RO)carbonyl)benzoic acid + Ethylene glycol

This reaction is an equilibrium process and can be catalyzed by either acids or bases. libretexts.orgmasterorganicchemistry.com To drive the reaction towards the desired product, a large excess of the reactant alcohol is often used as the solvent. libretexts.orgmasterorganicchemistry.com

The mechanism of transesterification is analogous to that of hydrolysis.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol, proton transfer, and elimination of ethylene glycol. libretexts.org

Base-catalyzed transesterification proceeds via the nucleophilic attack of an alkoxide ion (RO⁻) on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the 2-hydroxyethoxide ion. masterorganicchemistry.com

A relevant example is the synthesis of poly(ethylene terephthalate) (PET) from bis(2-hydroxyethyl) terephthalate (BHET), which proceeds via a transesterification polycondensation reaction at high temperatures (e.g., 270 °C) under reduced pressure, often with the aid of a catalyst. acs.orgcapes.gov.br Various organocatalysts, such as 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been investigated for the transesterification of methylbenzoate with ethylene glycol, serving as a model system for PET depolymerization and synthesis. nih.gov These studies suggest that the combination of an organocatalyst with an alcohol co-catalyst can be effective. nih.gov

Oxidative and Reductive Transformations of the Ester and Carboxylic Acid Moieties

The chemical structure of this compound contains two functional groups susceptible to oxidation and reduction: a carboxylic acid and an ester, both attached to an aromatic ring.

Reductive Transformations:

Both the carboxylic acid and the ester functional groups can be reduced to alcohols. The reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) to yield primary alcohols. britannica.com

R-COOH → R-CH₂OH

Similarly, esters can be reduced to primary alcohols using reagents like LiAlH₄. britannica.com In the case of this compound, reduction would likely convert both the carboxylic acid and the ester group into hydroxymethyl groups, resulting in 1,4-benzenedimethanol (B118111) and ethylene glycol.

Ester reduction: R-COOR' → R-CH₂OH + R'-OH

Catalytic hydrogenation can also be employed for the reduction of carboxylic acids and esters, though it often requires more forcing conditions (high pressure and temperature) and specific catalysts. For instance, ruthenium complexes have been shown to be effective for the hydrogenation of aromatic esters to the corresponding alcohols. organic-chemistry.org It is possible to achieve selective reduction under certain conditions. For example, some catalytic systems with TiCl₄ have shown selective reduction of carboxylic acids in the presence of esters. acs.org

Oxidative Transformations:

The aromatic ring of this compound is relatively stable to oxidation due to the deactivating nature of the carboxylic acid and ester groups. However, under harsh oxidative conditions, the aromatic ring can be degraded. For instance, advanced oxidation processes involving ozone, H₂O₂, and UV light have been used to degrade terephthalic acid in wastewater, indicating that the aromatic ring can be opened under such conditions. researchgate.net The primary alcohol group in the 2-hydroxyethoxy side chain is susceptible to oxidation to an aldehyde and further to a carboxylic acid, depending on the oxidizing agent and reaction conditions.

The synthesis of terephthalic acid itself is often achieved through the oxidation of p-xylene, which demonstrates the stability of the carboxylic acid groups once formed, while the methyl groups are oxidized. chemicalbook.comnih.gov

Substitution Reactions on the Aromatic Ring and Side Chains

Substitution on the Aromatic Ring:

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. However, both the carboxylic acid and the ester groups are electron-withdrawing and meta-directing. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur at the positions meta to these groups (i.e., positions 2 and 5). The deactivating nature of these substituents makes the ring less reactive towards electrophilic attack than benzene (B151609). For instance, the nitration of terephthalic acid has been reported. sciencemadness.orgresearchgate.net

Substitution on the Side Chains:

The side chains of this compound offer several sites for substitution reactions.

Nucleophilic Acyl Substitution: As discussed in the hydrolysis and transesterification sections, the carbonyl carbon of the ester is susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This is a key reaction pathway for this molecule.

Nucleophilic Substitution at the 2-Hydroxyethyl Group: The hydroxyl group of the 2-hydroxyethoxy side chain can act as a nucleophile. It can also be converted into a good leaving group, for example, by forming a tosylate or mesylate. jackwestin.com This would then allow for nucleophilic substitution at the terminal carbon of the side chain by other nucleophiles. jackwestin.comchemrxiv.org

Role as a Chemical Ligand and its Coordination Chemistry in Catalysis

The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an excellent ligand for coordinating with metal ions. Terephthalic acid and its derivatives are widely used as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). sciencemadness.orgresearchgate.netmdpi.com In these structures, the carboxylate groups can coordinate to metal centers in various modes (e.g., monodentate, bidentate chelating, bidentate bridging). researchgate.netresearchgate.net

The resulting coordination polymers can exhibit interesting properties and applications, including in catalysis. For example, coordination polymers of terephthalic acid with zinc(II) and copper(II) have shown photocatalytic activity in the degradation of organic dyes. researchgate.net The coordination of the terephthalate ligand to the metal center is crucial for the structure and function of these materials. researchgate.net The additional hydroxyethyl (B10761427) group in this compound could potentially also participate in coordination, leading to the formation of novel structures with unique properties.

While specific studies on the coordination chemistry of this compound as a ligand are not abundant, the well-established chemistry of terephthalate-based ligands suggests its strong potential for use in the design of new functional materials.

Interaction with Transition Metals and other Catalytic Species

This compound, also known as mono(2-hydroxyethyl) terephthalate (MHET), plays a significant role as an intermediate in the depolymerization of poly(ethylene terephthalate) (PET). researchgate.netebi.ac.ukbath.ac.uk Its interaction with transition metals and other catalytic species is of considerable interest, particularly in the context of PET glycolysis, a chemical recycling process.

The glycolysis of PET is commonly catalyzed by various metal salts, with zinc acetate (B1210297) being one of the most extensively studied and effective catalysts. researchgate.netuum.edu.my In this process, the transition metal ions are believed to play a crucial role in activating the ester carbonyl group of the polymer, facilitating nucleophilic attack by ethylene glycol.

While direct studies on the isolation and characterization of specific coordination complexes with this compound are not extensively reported in the reviewed literature, the compound's structure suggests potential for acting as a bidentate ligand. It possesses both a carboxylic acid group and a hydroxyl group, which can coordinate with a central metal ion. nih.gov The carboxylate group can act as a classic anionic ligand, while the hydroxyl group can coordinate as a neutral donor. This chelation potential could stabilize the metal center and influence its catalytic activity.

The catalytic efficacy of different zinc compounds in PET glycolysis has been shown to follow the order of ZnCl₂ > Zn(OAc)₂ > ZnSO₄, which is correlated with the acidity of the catalyst. aimspress.com This suggests that the Lewis acidity of the transition metal species is a key factor in the catalytic process.

Furthermore, the interaction of this compound is not limited to transition metals. In enzymatic catalysis, this compound is a direct substrate for the enzyme MHETase, which works in tandem with PETase for the complete biodegradation of PET to its monomers, terephthalic acid and ethylene glycol. ebi.ac.uknih.gov

The following table summarizes the interaction of this compound with various catalytic species.

| Catalytic Species | Context of Interaction | Key Findings |

| Zinc Acetate (Zn(OAc)₂) | Catalytic glycolysis of PET | Widely used and effective catalyst for PET depolymerization. researchgate.netuum.edu.my |

| Zinc Chloride (ZnCl₂) | Catalytic glycolysis of PET | Exhibits higher catalytic efficacy than zinc acetate and zinc sulfate. aimspress.com |

| Zinc Sulfate (ZnSO₄) | Catalytic glycolysis of PET | Shows catalytic activity, but lower than zinc chloride and zinc acetate. aimspress.com |

| Alkali Metal Salts (e.g., NaHCO₃) | Catalytic glycolysis of PET | Can act as catalysts, with their activity potentially enhanced by the presence of a proton co-catalyst. researchgate.net |

| MHETase (Enzyme) | Biodegradation of PET | Specifically hydrolyzes this compound into terephthalic acid and ethylene glycol. ebi.ac.uknih.gov |

Mechanistic Studies of Catalytic Processes Involving the Compound

Mechanistic investigations into catalytic processes involving this compound are predominantly centered on its role as an intermediate in the metal-catalyzed glycolysis of PET.

The generally accepted mechanism for the zinc acetate-catalyzed glycolysis of PET involves the coordination of the zinc ion to the carbonyl oxygen of the ester group in the PET chain. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ethylene glycol. This initial attack leads to the cleavage of the polymer chain and the formation of oligomers, and eventually bis(2-hydroxyethyl) terephthalate (BHET) and this compound (MHET).

The subsequent reaction of MHET is also subject to catalysis. The metal catalyst can coordinate to the carbonyl group of the ester in MHET, facilitating a transesterification reaction with ethylene glycol to yield BHET. Alternatively, hydrolysis of the ester bond, if water is present, would lead to the formation of terephthalic acid and ethylene glycol.

Kinetic studies of PET glycolysis catalyzed by zinc acetate have shown that the reaction proceeds through an initial activation stage, where mass transfer between the solid PET and the liquid ethylene glycol is minimal. researchgate.net As the reaction progresses and the temperature increases to 180–190°C, the depolymerization rate significantly increases. researchgate.net

A proposed mechanism for the glycolysis of PET catalyzed by alkali metal salts, such as sodium bicarbonate, suggests a dual catalytic role. The alkali metal cation can interact with the carbonyl oxygen, similar to transition metals, while the bicarbonate anion can act as a base to deprotonate ethylene glycol, increasing its nucleophilicity. The addition of a proton co-catalyst has been shown to enhance the efficiency of these systems. researchgate.net

While detailed mechanistic studies on the coordination and activation of isolated this compound complexes are not as prevalent, the principles derived from the broader context of PET glycolysis provide a foundational understanding of its catalytic reactivity. The key mechanistic steps are summarized in the table below.

| Catalytic Process | Proposed Mechanistic Steps |

| Metal-Catalyzed PET Glycolysis | 1. Coordination of the metal ion (e.g., Zn²⁺) to the ester carbonyl oxygen of the PET chain. |

| 2. Polarization of the C=O bond, increasing the electrophilicity of the carbonyl carbon. | |

| 3. Nucleophilic attack by ethylene glycol on the activated carbonyl carbon. | |

| 4. Cleavage of the ester linkage, leading to the formation of shorter polymer chains, BHET, and this compound. | |

| 5. Further catalytic transesterification of this compound with ethylene glycol to yield BHET. |

Applications in Advanced Materials Science and Industrial Chemical Processes

Precursor in Polyester (B1180765) Synthesis and Polymer Design

As a mono-ester of terephthalic acid and ethylene (B1197577) glycol, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, also widely known as mono(2-hydroxyethyl) terephthalate (B1205515) (MHET), is a central intermediate in the world of polyesters. nih.govebi.ac.uk

Poly(ethylene terephthalate) (PET) is commercially synthesized through the esterification of terephthalic acid and ethylene glycol, followed by polycondensation. mdpi.com In this process, this compound (MHET) is a key intermediate species. It is formed from the initial condensation of one molecule of terephthalic acid with one molecule of ethylene glycol. nih.govebi.ac.uk This intermediate, along with bis(2-hydroxyethyl) terephthalate (BHET), subsequently undergoes polycondensation to build the long polymer chains of PET. researchgate.net

Conversely, this compound is also a primary product in the biodegradation of PET. The bacterium Ideonella sakaiensis 201-F6, for instance, secretes an enzyme known as PETase, which hydrolyzes the ester bonds in PET to yield MHET as the main product. nih.govnih.gov A second enzyme, MHETase, then breaks down MHET into the original monomers, terephthalic acid and ethylene glycol, completing the degradation cycle. nih.govwikipedia.org This natural pathway highlights the fundamental role of MHET as the repeating unit link in the PET polymer structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Mono(2-hydroxyethyl) terephthalate (MHET), 2-Hydroxyethyl terephthalate |

| CAS Number | 1137-99-1 |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| Physical Form | Solid |

This table contains data sourced from multiple references. nih.govsigmaaldrich.comachemblock.com

The transformation of monomers into PET is governed by polycondensation reaction mechanisms. Starting from terephthalic acid and ethylene glycol, the initial esterification yields MHET and BHET. The subsequent polycondensation phase primarily involves the reaction between the hydroxyl end-groups and the carboxyl or ester end-groups of these intermediates.

The polycondensation of BHET has been modeled as a second-order irreversible reaction. capes.gov.br In a study using an Sb₂O₃ catalyst at 278°C, the apparent rate constant was determined to be 0.945 L/mol·h. capes.gov.br While specific kinetic data for the self-polycondensation of MHET is less common, the mechanism follows the same principles. The hydroxyl group of one MHET molecule reacts with the carboxylic acid group of another, eliminating a molecule of water and forming a larger molecule with an ester linkage. This step-growth polymerization continues, progressively increasing the molecular weight of the polymer.

Titanium-based catalysts, such as Ti(OEt)₄, are also highly effective. Density Functional Theory (DFT) studies have explored the catalytic mechanism, showing that the coordination of the reactant's carboxyl oxygen to the titanium center, followed by a nucleophilic attack from a Ti-centered ethoxylate, provides the lowest energy barrier for the reaction. mdpi.com The enzymatic hydrolysis of MHET by MHETase represents the reverse of this esterification, where the enzyme catalyzes the cleavage of the ester bond to yield terephthalic acid and ethylene glycol. wikipedia.org

The availability of this compound and its related compound BHET from PET chemical recycling and biodegradation has opened avenues for their use as building blocks for novel materials. google.comntu.edu.tw This approach aligns with circular economy principles, transforming plastic waste into valuable chemical feedstocks.

One innovative application involves the glycosylation of MHET and BHET. google.com Patents describe methods for the enzymatic glycosylation of these PET degradation products to create new chemical compounds. google.com These glycosylated molecules, which chemically link a saccharide to the MHET or BHET structure, are proposed as synthesis components for new polymers or as fine chemicals, potentially introducing bio-based content and new functionalities into polymer backbones. google.com

Furthermore, the derivative BHET has been successfully used as a linker source for the synthesis of metal-organic frameworks (MOFs). ntu.edu.tw Researchers have demonstrated that PET-derived BHET can be used to produce UiO-66(Zr), Ca-BDC, and Ba-BDC MOFs through solvent-free or hydrothermal methods. ntu.edu.tw This strategy bypasses the high cost of traditional organic linkers and provides a sustainable route to advanced materials with applications in catalysis and energy storage. ntu.edu.tw

Versatile Intermediate in Multi-Step Organic Synthesis

The dual functionality of this compound makes it a useful and versatile intermediate for organic chemists, enabling the construction of more elaborate molecular architectures.

With its distinct and reactive hydroxyl and carboxylic acid groups, this compound serves as an ideal starting point for synthesizing more complex molecules. The carboxylic acid group can undergo standard transformations such as conversion to acid chlorides, amides, or more complex esters. Simultaneously, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or be used in etherification or further esterification reactions. This orthogonality allows for selective chemical modifications at either end of the molecule.

The aforementioned synthesis of glycosylated MHET is a prime example of its utility as a building block. google.com In this case, the hydroxyl group serves as the attachment point for a saccharide unit, creating a novel bio-hybrid molecule with potential applications as a specialty chemical or a monomer for new polymers. google.com Its role as a precursor to terephthalate linkers for MOF synthesis further underscores its value as a foundational chemical structure. ntu.edu.tw

Cascade and tandem reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. The structure of this compound is well-suited for such synthetic strategies. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid (or its activated form) within the same molecule allows for the design of intramolecular cyclization reactions or intermolecular polymerization cascades.

For example, under appropriate conditions, the molecule could theoretically participate in a cascade process beginning with the activation of the carboxylic acid, followed by an intermolecular esterification with the hydroxyl group of another molecule, initiating a polycondensation sequence in a single pot. While specific, documented examples of this compound in complex, multi-step cascade reactions are not prevalent in current literature, its bifunctional nature presents a strategic advantage for designing efficient synthetic routes to polyesters and other complex molecules, minimizing purification steps and reducing waste.

Contributions to Polymer Degradation and Circular Economy Initiatives

The compound this compound, more commonly known as mono(2-hydroxyethyl) terephthalate (MHET), is a significant chemical intermediate in the context of polymer science, particularly in the depolymerization of polyethylene (B3416737) terephthalate (PET). nih.govebi.ac.uk Its role is pivotal in developing strategies for chemical recycling and biodegradation of polyesters, which are central to advancing a circular economy for plastics. rsc.org By enabling the breakdown of PET into its constituent monomers, MHET facilitates the creation of a closed-loop system where waste plastic can be repurposed into virgin-quality material, thus reducing reliance on petrochemical feedstocks and mitigating plastic pollution. youtube.comresearchgate.net

Chemical Depolymerization Strategies for Polymeric Materials

Chemical depolymerization is a key strategy for recycling PET, breaking down the long polymer chains into their constituent monomers or oligomers. youtube.com Among various methods like hydrolysis, methanolysis, and glycolysis, the latter is particularly relevant to this compound. encyclopedia.pubrsc.org Glycolysis involves the transesterification of the PET polymer with an excess of a glycol, most commonly ethylene glycol, at elevated temperatures and typically in the presence of a catalyst. encyclopedia.pubresearchgate.net

The process breaks the ester linkages within the PET chain. While the primary and most often targeted product of PET glycolysis is bis(2-hydroxyethyl) terephthalate (BHET), this compound (MHET) is a crucial intermediate in this reaction. ebi.ac.uk The depolymerization proceeds stepwise, and MHET is formed when one of the two ester groups in a terephthalate unit is cleaved and replaced with a hydroxyl group from ethylene glycol. Further reaction with another ethylene glycol molecule converts MHET into BHET.

Research has shown that the reaction conditions, such as the ratio of PET to ethylene glycol, temperature, and catalyst type, can influence the distribution of the resulting products, including MHET, BHET, and other oligomers. rsc.org For instance, using an excess of ethylene glycol drives the reaction towards the formation of BHET. rsc.org However, controlled glycolysis can be tuned to yield MHET. This intermediate can then be purified and used as a monomer for the synthesis of new polyesters or other valuable chemicals.

Table 1: Overview of PET Chemical Depolymerization Methods

| Depolymerization Method | Primary Reagent(s) | Key Products | Role of this compound (MHET) |

|---|---|---|---|

| Glycolysis | Ethylene Glycol | Bis(2-hydroxyethyl) terephthalate (BHET) | A primary intermediate formed during the breakdown of the polymer chain. ebi.ac.uk |

| Methanolysis | Methanol | Dimethyl terephthalate (DMT), Ethylene Glycol | Not a direct product; the process aims to produce DMT. encyclopedia.pubrsc.org |

| Hydrolysis (Acid, Alkaline, or Neutral) | Water | Terephthalic acid (TPA), Ethylene Glycol | Not a direct product; the process cleaves the ester bond to form the parent acid and alcohol. rsc.org |

Role as a Key Intermediate in Enzymatic and Microbial Degradation of Polyesters

The discovery of plastic-degrading microorganisms has opened a new frontier in recycling and bioremediation, and this compound (MHET) is at the heart of this biological process for PET. frontiersin.org A landmark discovery was the isolation of the bacterium Ideonella sakaiensis 201-F6, which can utilize PET as its major carbon and energy source. ebi.ac.uk This bacterium secretes a synergistic pair of enzymes that systematically deconstruct the PET polymer. ebi.ac.uknih.gov

The two-step enzymatic degradation is as follows:

PETase Action : The first enzyme, PETase, acts on the surface of the PET plastic, hydrolyzing the ester bonds of the polymer to release shorter oligomers and, most importantly, the monomer this compound (MHET). frontiersin.orgnih.gov

MHETase Action : The second enzyme, MHETase, then takes over. It specifically targets and hydrolyzes the MHET molecule, breaking it down into its two environmentally benign constituents: terephthalic acid (TPA) and ethylene glycol (EG). ebi.ac.uknih.gov

These two monomers can then be readily assimilated by the microorganism. ebi.ac.uk This enzymatic system is highly efficient, and the presence of both enzymes is necessary for the complete breakdown of PET into its fundamental building blocks. nih.gov The accumulation of MHET can even inhibit the initial PETase activity, highlighting the importance of the synergistic action of MHETase. nih.gov

Beyond Ideonella sakaiensis, other enzymes such as cutinases from various fungi and bacteria have also been shown to degrade PET, often producing MHET as an intermediate. frontiersin.orgnih.gov Researchers are actively working on engineering more robust and thermostable versions of these enzymes, like PETase, to operate efficiently at temperatures closer to the glass transition temperature of PET, where the polymer chains are more mobile and accessible to enzymatic attack. nih.govnih.gov

Table 2: Key Enzymes in the Biodegradation of PET

| Enzyme | Source Organism (Example) | Function | Product(s) |

|---|---|---|---|

| PETase | Ideonella sakaiensis | Hydrolyzes PET polymer into smaller units. ebi.ac.ukfrontiersin.org | Mono(2-hydroxyethyl) terephthalate (MHET), oligomers. |

| MHETase | Ideonella sakaiensis | Hydrolyzes MHET. nih.govnih.gov | Terephthalic acid (TPA), Ethylene glycol (EG). |

| Cutinases | Humicola insolens, Thermobifida fusca | Hydrolyze ester bonds in PET, similar to PETase. frontiersin.orgnih.gov | MHET, BHET, TPA, oligomers. |

Advanced Spectroscopic and Structural Characterization of 4 2 Hydroxyethoxy Carbonyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid in solution, providing unambiguous evidence of its molecular framework.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The aromatic region typically displays two distinct signals corresponding to the protons on the benzene (B151609) ring. The protons ortho to the carboxyl group and those ortho to the ester group are chemically non-equivalent, leading to separate resonances. The ethylene (B1197577) glycol moiety gives rise to two characteristic signals, corresponding to the two sets of methylene (B1212753) protons (-OCH₂- and -CH₂OH). researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. Key resonances include those for the two distinct carbonyl carbons (one for the carboxylic acid and one for the ester), the aromatic carbons, and the two aliphatic carbons of the hydroxyethoxy group. physicsopenlab.org The chemical shifts of these carbons provide definitive evidence for the presence and electronic environment of these functional groups.

Table 1: Predicted and Experimental NMR Data for this compound (Note: Experimental data is derived from spectra of mono(2-hydroxyethyl) terephthalate (B1205515) in DMSO-d₆. Chemical shifts (δ) are reported in ppm.) researchgate.net

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -COOH) | ~8.0 | ~129.5 |

| Aromatic CH (ortho to -COO-) | ~8.1 | ~130.0 |

| Aromatic C (ipso to -COOH) | - | ~134.0 |

| Aromatic C (ipso to -COO-) | - | ~133.5 |

| Ester C=O | - | ~165.5 |

| Carboxyl C=O | - | ~167.0 |

| -COO-CH₂- | ~4.4 | ~66.5 |

| -CH₂-OH | ~3.7 | ~59.5 |

| -OH | ~4.9 (s, br) | - |

| -COOH | ~13.2 (s, br) | - |

This is an interactive data table. Users can sort and filter the data.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively assigning the signals for each CH and CH₂ group. For instance, it would show a cross-peak between the proton signal at ~4.4 ppm and the carbon signal at ~66.5 ppm, confirming their direct bond in the -COO-CH₂- group. researchgate.netnist.gov

A COSY spectrum would reveal proton-proton couplings, such as the correlation between the two different methylene groups of the hydroxyethoxy moiety, confirming their adjacent placement in the structure. nist.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding States

Vibrational spectroscopy provides further confirmation of the functional groups present in this compound.

The Infrared (IR) spectrum shows characteristic absorption bands. A very broad band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibrations of the carboxylic acid and the ester group would likely appear as a strong, possibly overlapping, band around 1720-1680 cm⁻¹. The C-O stretching vibrations of the ester and carboxylic acid would be found in the 1320-1210 cm⁻¹ region. physicsopenlab.org

The Raman spectrum offers complementary information. For a closely related molecule, polyethylene (B3416737) terephthalate (PET), the C=O bond shows a strong signal at about 1700 cm⁻¹, and the C-C bond in the aromatic ring has a maximum at about 1600 cm⁻¹. physicsopenlab.org Similar characteristic bands would be expected for this compound, providing a vibrational fingerprint of the molecule. researching.cn

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of the compound and to study its fragmentation patterns, which can provide additional structural information. The nominal molecular weight of this compound is 210.18 g/mol . physicsopenlab.org High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition (C₁₀H₁₀O₅). physicsopenlab.org

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways for esters and carboxylic acids include:

Loss of the hydroxyethoxy group (-OCH₂CH₂OH): This would lead to a fragment ion corresponding to the benzoyl cation.

Loss of the carboxyl group (-COOH): This would result in a fragment ion with a mass corresponding to the rest of the molecule.

Cleavage of the ester bond: This can occur in multiple ways, leading to fragments corresponding to the terephthaloyl moiety and the hydroxyethoxy cation.

McLafferty rearrangement: If applicable, this could lead to the formation of specific fragment ions.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, providing another layer of analytical characterization. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound Adducts nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 211.06011 | 142.3 |

| [M+Na]⁺ | 233.04205 | 149.1 |

| [M-H]⁻ | 209.04555 | 143.3 |

| [M+NH₄]⁺ | 228.08665 | 159.4 |

| [M+K]⁺ | 249.01599 | 147.7 |

This is an interactive data table. Users can sort and filter the data.

Advanced Analytical Techniques for Reaction Monitoring and Product Purity Assessment

Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for monitoring its synthesis. researchgate.net

Reversed-phase HPLC methods, often using a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile, can effectively separate the target compound from starting materials (e.g., terephthalic acid and ethylene glycol) and by-products. thermofisher.com The purity is typically determined by measuring the area percentage of the main peak in the chromatogram, with commercial grades often specifying a purity of 95% or higher. thermofisher.comhelixchrom.com These chromatographic methods, when coupled with a mass spectrometer (LC-MS), provide a powerful tool for both quantification and identification of the compound and any potential impurities. nih.govthermofisher.com UPLC, with its use of smaller stationary phase particles, offers the advantage of faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Computational and Theoretical Investigations of 4 2 Hydroxyethoxy Carbonyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a range of chemical systems. DFT studies on a molecule like 4-((2-Hydroxyethoxy)carbonyl)benzoic acid would typically yield key energetic and molecular properties.

Energetics:

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy difference, or gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Ionization Potential and Electron Affinity: These properties, related to the HOMO and LUMO energies, respectively, describe the energy required to remove an electron and the energy released when an electron is added.

Molecular Properties:

Polarizability: Describes how easily the electron cloud of the molecule can be distorted by an external electric field.

Molecular Geometry: DFT calculations can optimize the molecular geometry, predicting bond lengths and angles with high accuracy.

While specific DFT data for this compound is not readily found in dedicated studies, the PubChem database provides some computed properties for this molecule. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | PubChem nih.gov |

| Molecular Weight | 210.18 g/mol | PubChem nih.gov |

| Exact Mass | 210.05282342 Da | PubChem nih.gov |

| XLogP3-AA | 0.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Tautomer Count | 2 | PubChem nih.gov |

| Polar Surface Area | 83.8 Ų | PubChem nih.gov |

This table presents computationally derived data and not experimentally determined values.

Quantum chemical calculations are also employed to predict spectroscopic data, which can aid in the identification and characterization of a compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. For this compound, key predicted peaks would include those for the O-H stretch of the alcohol and carboxylic acid, the C=O stretches of the ester and carboxylic acid, and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus. Comparing theoretical and experimental NMR spectra can help confirm the structure of the molecule. For instance, in 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, a related but more complex structure, theoretical and experimental NMR chemical shifts were found to be quite similar. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape and the effects of solvent on the molecule's structure and dynamics.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the different accessible conformations and their relative energies. This is crucial for understanding how the molecule might interact with other molecules or surfaces.

Furthermore, MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). This provides insights into:

Solvation Shell Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The dynamics of hydrogen bonds between the solute's hydroxyl and carboxyl groups and the solvent.

Hydrophobic Interactions: The behavior of the nonpolar benzene (B151609) ring in an aqueous environment.

Studies on benzoic acid in confined spaces have shown that the environment significantly impacts the liquid's collective dynamics and can lead to aggregation mediated by wall interactions. unimi.itrsc.orgresearchgate.net Similar principles would apply to its derivatives.

Mechanistic Modeling of Chemical Transformations

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. A key reaction for this molecule is ester hydrolysis, the cleavage of the ester bond to yield terephthalic acid and ethylene (B1197577) glycol.

Mechanistic modeling of ester hydrolysis often involves:

Locating Transition States: Using quantum chemical methods to find the high-energy transition state structures that connect reactants and products.

Calculating Activation Energies: Determining the energy barrier for the reaction, which is related to the reaction rate.

Investigating Catalysis: Modeling how the reaction is catalyzed by acids or bases.

For example, computational studies on the hydrolysis of other esters have detailed the stepwise mechanisms, often involving the formation of a tetrahedral intermediate. researchgate.netresearchgate.net The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. acs.orgepa.gov These general findings for ester hydrolysis would be applicable to understanding the chemical transformations of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with a specific physical property. These models, once validated, can be used to predict the properties of new or untested compounds.

For a class of compounds like substituted benzoic acids, QSPR models can be developed to predict various physicochemical properties, including:

Acid Dissociation Constant (pKa): A crucial property for a carboxylic acid. QSPR models for predicting pKa often use descriptors related to the electronic effects of substituents on the benzene ring. researchgate.netresearchgate.net

Boiling Point and Melting Point: These properties are often correlated with descriptors related to molecular size, shape, and intermolecular forces. iupac.org

Solubility: Can be predicted using descriptors that account for polarity, hydrogen bonding capability, and molecular size.

A QSPR study on this compound would involve calculating a set of molecular descriptors (e.g., topological, electronic, constitutional) and then using statistical methods to build a mathematical model that links these descriptors to a property of interest. The predictive power of such models is highly dependent on the quality and diversity of the data set used for training. rsc.org

Environmental Chemistry and Biodegradation Research of 4 2 Hydroxyethoxy Carbonyl Benzoic Acid

Environmental Persistence and Chemical Degradation Pathways

The persistence of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid in the environment is determined by its susceptibility to various chemical degradation processes, primarily hydrolysis and photodegradation, as well as its interaction with environmental matrices.

Hydrolysis and Photodegradation in Aquatic and Terrestrial Environments

Direct photodegradation, the breakdown of a chemical by sunlight, is another potential degradation pathway. While UV radiation is a known driver of PET degradation, studies have shown that UV irradiation alone is often insufficient for the effective degradation of PET-derived compounds. mdpi.com The presence of an oxidant, such as hydrogen peroxide (H₂O₂), can significantly enhance the photodegradation process through the generation of highly reactive hydroxyl radicals. mdpi.com For example, in the presence of H₂O₂ and a KrCl excimer lamp, complete degradation of BHET was achieved in about 60 minutes. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₅ | cdc.gov |

| Molar Mass | 210.18 g/mol | cdc.gov |

| Melting Point | 183-186 °C | wikipedia.org |

| Water Solubility | Soluble | wikipedia.org |

Sorption and Mobility in Environmental Compartments

The movement of this compound through soil and aquatic systems is largely governed by its sorption to soil and sediment particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. mst.dk A specific, experimentally determined Koc value for this compound is not available in the literature. However, its mobility can be inferred from its chemical structure. The presence of a carboxylic acid group means that at typical environmental pH levels, this compound will exist predominantly in its anionic (deprotonated) form. Anionic compounds generally exhibit low sorption to negatively charged soil particles, suggesting that this compound is likely to be mobile in most soil and aquatic environments. Its high water solubility further supports the potential for significant mobility. wikipedia.org For comparison, other organic acids with similar structures tend to have low to medium mobility in soil. epa.gov

Microbial Metabolism and Bioremediation Potential

The discovery of microorganisms capable of degrading synthetic plastics has opened new avenues for bioremediation. This compound is a key substrate in the microbial metabolism of PET.

Identification and Characterization of Microbial Strains Capable of Degradation

A landmark discovery in the field of plastic biodegradation was the isolation of Ideonella sakaiensis 201-F6 from a PET bottle recycling site. This bacterium has demonstrated the unique ability to use PET as its major source of carbon and energy for growth. epa.gov I. sakaiensis secretes enzymes that break down PET into smaller molecules, including this compound. nih.gov

Other microorganisms have also been identified that can act on related compounds. For example, a strain of Enterobacter sp., designated HY1, was isolated and shown to be capable of degrading bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) by first converting it to this compound (MHET) and then to terephthalic acid. nih.gov Similarly, carboxylesterases from psychrotrophic bacteria like Exiguobacterium antarcticum have shown degradation activity towards BHET. researchgate.net

Table 2: Microbial Strains Involved in the Degradation of PET and its Intermediates

| Microbial Strain | Degraded Substrate(s) | Key Enzyme(s) | Source |

|---|---|---|---|

| Ideonella sakaiensis 201-F6 | PET, this compound (MHET) | PETase, MHETase | |

| Enterobacter sp. HY1 | bis(2-hydroxyethyl) terephthalate (BHET) | Esterase (EstB) | nih.gov |

Elucidation of Enzymatic Pathways for Polyester (B1180765) Intermediate Catabolism

The enzymatic pathway for the complete breakdown of PET in Ideonella sakaiensis involves two key enzymes: PETase and MHETase. nih.govwikipedia.org PETase first acts on the surface of the PET plastic, breaking it down into smaller, soluble oligomers, with this compound (MHET) being the primary product. nih.gov

The MHETase enzyme then specifically targets and hydrolyzes the ester bond in this compound. researchgate.net This reaction cleaves the molecule into terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), both of which are environmentally benign and can be readily assimilated by the bacterium into its central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net The structure of MHETase has been resolved, revealing a core domain similar to PETase but with a distinct "lid" domain that is crucial for its specific activity on MHET. nih.gov

Table 3: Kinetic Properties of MHETase from Ideonella sakaiensis

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| kcat (turnover rate) | 27.6 ± 2.6 s⁻¹ | pH 7.0 | nih.govresearchgate.net |

| Optimal pH | 7.0 | - | researchgate.net |

Ecological Impact and Environmental Fate Modeling

Understanding the potential ecological impact of this compound is crucial for assessing the environmental risks associated with PET degradation. While specific ecotoxicity data for this compound is scarce, the toxicity of its final degradation products, terephthalic acid and ethylene glycol, has been studied.

Ethylene glycol is known to be practically non-toxic to aquatic organisms, with acute toxicity values (LC50 and EC50) generally greater than 10,000 mg/L for fish and aquatic invertebrates. nih.gov It is also readily biodegradable and does not bioaccumulate. nih.gov Terephthalic acid also exhibits low toxicity to many organisms. nih.gov However, the accumulation of any chemical in the environment warrants careful consideration.

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in different environmental compartments (air, water, soil). mst.dk There are no specific environmental fate models developed exclusively for this compound. However, its fate is a component of the broader models for PET plastic degradation. The key parameters for such a model would include its water solubility, vapor pressure, Koc, and degradation rates (hydrolysis, photodegradation, and biodegradation). Given its likely high mobility and susceptibility to biodegradation, it is expected that this compound would not persist long in most environments, being converted to terephthalic acid and ethylene glycol.

Table 4: Ecotoxicity of Degradation Products

| Compound | Organism | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|

| Ethylene Glycol | Fish | LC50 | > 10,000 | nih.gov |

| Ethylene Glycol | Aquatic Invertebrates | EC50 | > 10,000 | nih.gov |

Table 5: List of Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | MHET |

| Polyethylene (B3416737) terephthalate | PET |

| bis(2-hydroxyethyl) terephthalate | BHET |

| Terephthalic acid | TPA |

| Ethylene glycol | EG |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid

The current academic consensus identifies this compound as the primary product resulting from the initial enzymatic hydrolysis of PET. It is a dicarboxylic acid monoester formed through the formal condensation of one carboxyl group of terephthalic acid with a hydroxyl group of ethylene (B1197577) glycol.

The discovery of the bacterium Ideonella sakaiensis in 2016 was a landmark event, as it produces two specific enzymes capable of cooperatively breaking down PET. nuscimagazine.com The first enzyme, PETase, attacks the ester bonds on the surface of PET, releasing soluble intermediates, predominantly MHET. nuscimagazine.commdpi.com The second enzyme, MHETase, then specifically hydrolyzes MHET into its two constituent monomers: terephthalic acid (TPA) and ethylene glycol (EG). nih.govresearchgate.net These non-toxic monomers can then be utilized by the bacterium as a carbon and energy source. nuscimagazine.com This natural two-step process has become the paradigm for biological PET recycling and has cemented the role of MHET as the central intermediate in this pathway. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1137-99-1 |

| Molecular Formula | C10H10O5 |

| Molar Mass | 210.18 g/mol |

| Melting Point | 183-186 °C |

| Boiling Point | 100-108 °C |

| Density | 1.365 g/cm³ (Predicted) |

Emerging Frontiers in Synthetic Chemistry and Catalysis

The future of creating and utilizing this compound is intrinsically linked to advancements in catalysis, moving towards greener and more efficient processes.

Enzyme Engineering: A major frontier is the bioengineering of PET-degrading enzymes. Wild-type enzymes like those from I. sakaiensis are often limited by low thermal stability and slow reaction rates. nuscimagazine.commdpi.com Researchers are employing rational design and directed evolution to create superior enzyme variants. nuscimagazine.comresearchgate.net Techniques such as introducing disulfide bonds or mutating key amino acids near the active site have yielded more thermostable and active enzymes, such as LCC-ICCG and FAST-PETase, which can operate at higher temperatures where PET is more amorphous and accessible. nih.govnih.gov

Synergistic Enzyme Systems: The accumulation of MHET can inhibit the activity of PETase. nih.govresearchgate.net Future research is focused on developing multi-enzyme systems where PETase and MHETase work in concert to prevent this bottleneck. nih.govusc.es An emerging strategy involves creating chimeric enzymes, where PETase and MHETase are fused into a single, more efficient protein, enhancing the degradation process by channeling the substrate directly from one active site to the next. researchgate.net

Advanced Chemical Catalysis: Alongside biocatalysis, chemical depolymerization routes are being refined. Research is ongoing into novel, less corrosive acid catalysts and metal salts that can efficiently hydrolyze PET to its monomers under milder conditions than traditional methods. rsc.org Processes like acidolysis, using acetic acid as the reaction medium, also show promise for effective chemical recycling of PET. rsc.org These chemical routes can complement enzymatic ones, potentially being used in hybrid processes to break down bulk plastic waste into intermediates like bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) and MHET for subsequent enzymatic purification. nih.govenergy.gov

Future Prospects in Sustainable Materials Science and Waste Management

The study of MHET is pivotal to the future of sustainable materials and the development of a circular economy for plastics.

High-Quality PET Recycling: The most immediate prospect is the establishment of a closed-loop system for PET. Enzymatic depolymerization via the MHET intermediate allows for the recovery of virgin-grade terephthalic acid and ethylene glycol. nih.gov These monomers can be repolymerized into new PET without the loss of quality that plagues conventional mechanical recycling, a process often referred to as downcycling. usc.eswastedive.comseraphimplastics.com This enables true bottle-to-bottle recycling and reduces the reliance on fossil fuels for new plastic production. wastedive.com

Upcycling Plastic Waste: A more ambitious frontier is the upcycling of PET waste into higher-value products. nih.gov The monomers recovered from PET degradation, TPA and EG, are versatile chemical building blocks. Research is demonstrating their potential conversion into valuable chemicals like lycopene, adipic acid, and muconic acid, or into different types of high-performance polymers. nih.govnih.gov For instance, the depolymerization product BHET, a close relative of MHET, has been functionalized and polymerized into redox-active nanoparticles for energy storage applications. researchgate.net This approach transforms low-value plastic waste into materials with entirely new and advanced functionalities. rpra.ca

Development of Sustainable Polymers: The principles learned from PET degradation are informing the design of next-generation polymers. Scientists are exploring new bio-based monomers, such as 2,5-furandicarboxylic acid (FDCA), to create polymers like polyethylene (B3416737) furanoate (PEF). cost.eu These materials are designed with sustainability in mind, potentially offering biodegradability or enhanced recyclability, aiming to prevent the environmental persistence associated with current plastics. cost.eubioengineer.org

Methodological Innovations in Characterization and Computational Chemistry

Advancements in analytical and computational tools are set to accelerate research into this compound and its role in polymer science.

Advanced Characterization Techniques: The ability to accurately quantify the products of PET degradation is crucial for comparing the efficiency of different enzymes and processes. High-Performance Liquid Chromatography (HPLC) remains a gold standard for separating and measuring TPA, MHET, and BHET. nih.govnih.gov Other methods include titrimetric assays using a pH-Stat to continuously measure the release of acidic products during hydrolysis. nih.gov For enzyme characterization, protein thermal shift assays are used to rapidly assess the thermostability of new enzyme variants. nih.govacs.org The development of more sensitive and high-throughput analytical methods will be essential for screening large libraries of engineered enzymes.

Computational Chemistry and AI: Computational methods are transitioning from being purely analytical to becoming predictive and foundational in materials research. schrodinger.comosti.gov

Molecular Docking and Dynamics: Molecular docking is used to predict how PET polymers and intermediates like MHET fit into the active sites of enzymes. researchgate.netnih.gov This is often followed by Molecular Dynamics (MD) simulations, which model the motion of the atoms over time, providing critical insights into enzyme flexibility, conformational changes during catalysis, and the structural basis of thermostability. mdpi.comacs.org

QM/MM Simulations: For ultimate detail, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. acs.org These methods treat the core atoms in the active site with high-accuracy quantum mechanics to model the bond-breaking and bond-forming events of hydrolysis, while the rest of the protein is modeled with more efficient classical mechanics. acs.org

AI-Driven Discovery: The integration of artificial intelligence and machine learning with computational chemistry and automated robotic experiments is an emerging paradigm. mit.educhinesechemsoc.org These approaches can rapidly screen vast theoretical datasets, predict the properties of novel enzyme mutations or new polymer structures, and guide experimental efforts, drastically accelerating the pace of discovery in both catalysis and materials science. schrodinger.comchinesechemsoc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, and how do reaction conditions influence yield?